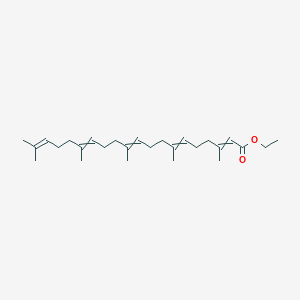
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is a synthetic compound with the molecular formula C27H44O2 and a molecular weight of 400.64 g/mol . It is an intermediate in the synthesis of menaquinone-6, a type of vitamin K2 homolog . This compound is known for its role in various physiological processes and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester involves multiple steps. One common method includes the trans-selective reduction of decyne to form an octadecyl bromide. This bromide is then subjected to cyclopentylation with cyclohexene, followed by olefin transposition in the presence of a metal catalyst such as palladium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
Applications De Recherche Scientifique
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin K2 analogs.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the synthesis of menaquinones, thereby influencing various physiological processes. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- 2,6,10,14,18-Eicosapentaen-1-ol,3,7,11,15,19-pentamethyl-
- Eicosapentaene
- 5,8,11,14,17-Eicosapentaenal
- Eicosapentaen-1-ol
- 1,5,9,13,17-Eicosapentaene-3,7,11,15,19-pentayne
Uniqueness
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is unique due to its specific structure and its role as an intermediate in the synthesis of menaquinone-6. This distinguishes it from other similar compounds, which may have different functional groups or structural features .
Propriétés
IUPAC Name |
ethyl 3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-8-29-27(28)21-26(7)20-12-19-25(6)18-11-17-24(5)16-10-15-23(4)14-9-13-22(2)3/h13,15,17,19,21H,8-12,14,16,18,20H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKJYBQLTAFYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














